Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
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Overview
Description
Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that belongs to the class of imidazo-thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of nitro groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with nitro-substituted benzaldehydes under acidic or basic conditions can lead to the formation of the desired imidazo-thiazole derivative . The use of microwave irradiation has also been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the scalability and cost-effectiveness of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyridine: Known for its antituberculosis activity.
Benzo[d]imidazo[2,1-b]thiazole: Studied for its anticancer and antimicrobial properties.
Uniqueness
Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential for various chemical transformations. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKUSHXUPGCTMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167519 |
Source
|
Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16311-38-9 |
Source
|
Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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